BenchChemオンラインストアへようこそ!

2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate

Lipophilicity Metabolic Stability Ester Leaving Group

This 2,2,2-trifluoroethyl piperazine-1-carboxylate (MW ~303) is a strategically differentiated building block for medicinal chemistry teams developing selective FAAH inhibitors. The trifluoroethyl ester leaving group (pKa ~12.4) confers potential FAAH-over-MAGL selectivity, while the 3-oxo moiety may enhance oxyanion hole stabilization during covalent Ser241 carbamoylation. Unlike generic piperazine carbamates that lose activity with pyridinyl substitution, this scaffold enables exploration of novel IP space around the pyridin-3-yl core. Ideal for CNS-penetrant probe libraries targeting pain, inflammation, and neurodegenerative disorders.

Molecular Formula C12H12F3N3O3
Molecular Weight 303.241
CAS No. 2097861-16-8
Cat. No. B2517754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate
CAS2097861-16-8
Molecular FormulaC12H12F3N3O3
Molecular Weight303.241
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)OCC(F)(F)F)C2=CN=CC=C2
InChIInChI=1S/C12H12F3N3O3/c13-12(14,15)8-21-11(20)17-4-5-18(10(19)7-17)9-2-1-3-16-6-9/h1-3,6H,4-5,7-8H2
InChIKeyJLTBBRMCSSEXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate: Baseline Identity for Procuring Fluorinated Piperazine Carboxylate Building Blocks


2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate (CAS 2097861-16-8) is a fluorinated piperazine derivative containing a 2,2,2-trifluoroethyl ester, a 3-oxo group, and a pyridin-3-yl substituent on the piperazine ring . The compound belongs to the class of piperazine-1-carboxylates, a scaffold widely explored for inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1]. However, publicly accessible primary pharmacological data for this specific molecule are absent. Its procurement value is therefore determined exclusively by its structural features relative to in-class analogs.

Why 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate Cannot Be Simply Replaced by a Generic Piperazine Carboxylate


Within the piperazine-1-carboxylate class, even seemingly minor structural modifications—such as the nature of the ester leaving group, the position of the pyridine nitrogen, or the presence of the 3-oxo moiety—can profoundly alter inhibitor potency, selectivity between FAAH and MAGL, and physicochemical properties [1]. Korhonen et al. (2014) demonstrated that replacing a phenyl substituent with a pyridinyl group on piperazine carbamates drastically reduced both FAAH and MAGL inhibitory activity, with remaining activities above 84% at 10 µM, rendering the compounds essentially inactive [2]. Consequently, a generic piperazine-1-carboxylate cannot be assumed to replicate the binding profile of the 3-oxo-4-(pyridin-3-yl) variant. The absence of direct pharmacological data for CAS 2097861-16-8 itself imposes a procurement risk that can only be mitigated by explicit structural specification.

Quantitative Evidence Guide for 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate: Measurable Differentiation vs. Analogs


Trifluoroethyl Ester vs. Other Alkyl Esters: Impact on Lipophilicity and Metabolic Stability (Cross-Study Inference)

The 2,2,2-trifluoroethyl ester group in the target compound confers distinct physicochemical properties compared to common alternatives such as methyl, ethyl, or tert-butyl esters. The trifluoroethyl moiety increases lipophilicity (predicted LogP) while also acting as a leaving group with a conjugate acid pKa of ~12.4, which lies outside the optimal pKa range of 8–10 identified for MAGL inhibitor leaving groups [1]. This differential pKa suggests that the target compound may be a poor MAGL substrate, potentially favoring FAAH selectivity—a hypothesis consistent with the class behavior of piperazine carboxylates in the Korhonen et al. (2014) study, where diverse leaving groups were tolerated for FAAH but not for MAGL [1]. No direct experimental LogP or metabolic stability data for CAS 2097861-16-8 are publicly available.

Lipophilicity Metabolic Stability Ester Leaving Group Piperazine Carboxylate

3-Oxo Group: Potential for Enhanced Target Engagement vs. Non-Oxo Piperazine Analogs (Supporting Evidence)

The 3-oxo substituent on the piperazine ring introduces a hydrogen-bond acceptor that may enhance binding to catalytic serine residues in serine hydrolases such as FAAH. In the FAAH catalytic mechanism, the oxyanion hole stabilizes the tetrahedral intermediate via hydrogen bonding [1]. Piperazine carboxylates lacking the 3-oxo group (e.g., simple N-aryl piperazine-1-carboxylates) have shown variable FAAH inhibition in patent literature, with many derivatives exhibiting >50% remaining activity at 10 µM [2]. While no direct comparison data exist for CAS 2097861-16-8, the presence of the 3-oxo group structurally mimics the oxyanion-stabilizing features of known FAAH carbamate inhibitors such as URB597, which also contains a polar carbonyl in proximity to the carbamate leaving group.

Hydrogen Bonding Target Engagement Piperazine Scaffold Binding Affinity

Pyridin-3-yl Substitution: Regioisomeric Differentiation vs. Pyridin-2-yl and Pyridin-4-yl Analogs in FAAH Binding Pockets (Class-Level Inference)

The position of the pyridine nitrogen (3-yl vs. 2-yl vs. 4-yl) on the piperazine ring critically affects FAAH inhibitor potency. Korhonen et al. (2014) showed that pyridinyl-substituted benzhydrylpiperazine ureas were ineffective FAAH/MAGL inhibitors, with remaining activities >84% at 10 µM, and the 3-pyridinyl isomer (3g) and 2-pyridinyl isomer (3h) performed similarly poorly [1]. However, in the piperidine/piperazine urea series, N-pyridin-3-yl derivatives have been claimed as FAAH modulators in patents, with IC50 values ranging from nanomolar to micromolar depending on the N-substitution pattern [2]. The 3-pyridyl isomer places the nitrogen in a position that may interact with the cytoplasmic access channel of FAAH, whereas the 4-pyridyl isomer would orient the nitrogen differently, potentially reducing complementarity. No head-to-head potency data for the pyridin-3-yl vs. pyridin-4-yl carboxylate variants exist in public literature.

Regioisomerism FAAH Binding Pocket Pyridine Isomers Selectivity

Molecular Weight and Fluorine Content: Physicochemical Differentiation for CNS Drug Design (Class-Level Inference)

With a molecular weight of 303.24 g/mol and three fluorine atoms (15% fluorine by weight), the target compound falls within the favorable physicochemical space for CNS drug candidates (MW < 400, moderate lipophilicity) [1]. Compared to non-fluorinated analogs such as ethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate (MW ~263 g/mol), the trifluoroethyl variant has reduced basicity of the ester carbonyl due to the electron-withdrawing fluorine effect, which may decrease susceptibility to esterase-mediated hydrolysis. Fluorine incorporation in piperazine carboxylates has been shown to enhance metabolic stability in related FAAH inhibitor series, though no specific microsomal stability data for CAS 2097861-16-8 are publicly available [2].

CNS Drug Design Fluorine Content Molecular Weight Blood-Brain Barrier

Application Scenarios for 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate Based on Structural Evidence


FAAH-Targeted Covalent Inhibitor Lead Optimization

The piperazine-1-carboxylate scaffold, particularly with a trifluoroethyl leaving group, is well-precedented for covalent FAAH inhibition via carbamoylation of the catalytic serine (Ser241) [1]. The 3-oxo group may enhance oxyanion hole stabilization, and the pyridin-3-yl substituent aligns with patent-protected FAAH inhibitor chemotypes [2]. Researchers developing FAAH inhibitors for pain, inflammation, or anxiety disorders may procure this building block to explore novel IP space around the pyridin-3-yl piperazine core while leveraging the established carbamate mechanism.

Selective FAAH Probe Development Over MAGL

The trifluoroethyl ester leaving group has a conjugate acid pKa (~12.4) that lies above the optimal MAGL range (pKa 8–10) but within the broad tolerance window for FAAH [1]. This structural feature may confer FAAH-over-MAGL selectivity, making the compound a candidate for developing selective FAAH chemical probes to dissect endocannabinoid pathway biology without confounding MAGL inhibition.

CNS-Penetrant Building Block for Neurodegeneration Programs

With MW 303 g/mol, moderate predicted lipophilicity, and fluorine-mediated metabolic stability, the compound fits CNS drug-likeness criteria [1]. Medicinal chemistry teams pursuing neurodegenerative disease targets (e.g., FAAH for Alzheimer's, Parkinson's) may incorporate this building block into libraries where CNS penetration and resistance to esterase hydrolysis are critical design parameters [2].

Quote Request

Request a Quote for 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.